3-Cyanophenol
Overview
Description
Synthesis Analysis
The synthesis of 3-Cyanophenol and its derivatives involves several chemical methods. For example, a synthesis approach for 3-cyano-3-methyl-7-methoxychroman-4-one, a compound related to 3-Cyanophenol, has been reported, highlighting the intricacies of synthesizing cyanophenol derivatives and the formation of "abnormal" products under specific conditions (Kasturi & Damodaran, 1966). Another study describes the synthesis and liquid crystalline properties of novel compounds containing a 3‐fluoro‐4‐cyanophenoxy group, indicating the broad scope of cyanophenol chemistry and its applications in material science (Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure of 3-Cyanophenol and its derivatives plays a crucial role in their chemical behavior and applications. Research involving the conversion of 3- and 4-hydroxybenzonitriles (m- and p-cyanophenols) into oxyanions, followed by IR spectra, ab initio, and density functional calculations, provides detailed insights into the structural changes and stability of cyanophenol derivatives (Georgieva, Angelova, & Binev, 2004).
Chemical Reactions and Properties
The chemical reactivity of 3-Cyanophenol derivatives is influenced by their unique structure. For instance, the Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes showcase the compound's versatility in forming complex cyclic structures, contributing to the synthetic utility of cyanophenols in organic chemistry (Miura & Murakami, 2005).
Physical Properties Analysis
The physical properties of 3-Cyanophenol, such as its mesomorphic behavior, are significant for its applications in materials science. Studies on novel compounds containing a 3-fluoro-4-cyanophenoxy group highlight the impact of molecular structure on mesomorphic properties, demonstrating the potential of 3-Cyanophenol derivatives in the development of liquid crystalline materials (Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties of 3-Cyanophenol, including its reactivity and interaction with other compounds, are crucial for its diverse applications. The study on the Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid demonstrates the compound's ability to participate in complex chemical reactions, leading to the formation of various industrially and pharmaceutically relevant structures (Miura & Murakami, 2005).
Scientific Research Applications
- Summary of the Application : 3-Cyanophenol is used in the analysis of water quality. It’s particularly useful in the detection and estimation of certain phenols in water .
- Methods of Application or Experimental Procedures : The analysis of 3-Cyanophenol was carried out using multi-walled carbon nanotubes-based solid-phase extraction (SPE) and capillary electrophoresis (CE) methods. Capillary electrophoresis was carried out with 18 kV voltage, 214 nm detection, and phosphate buffer (pH 7.0, 15 mM) as background electrolyte at 25 ± 1 °C temperature with 15.05 and 16.5 min migration times of 4-cyanophenol and 3-nitrophenol. The separation and resolution factors were 1.10 and 2.90. The optimized experimental conditions were 40 mg/L concentration, 1.0 g multi-walled carbon nanotubes (MWCNTs) per SPE cartridge, 5.0 mL/min flow rate of water, 0.1 mL flow rate of eluting solvent .
- Results or Outcomes : The maximum recoveries were 91% and 98% at 0.1 mL/min flow rate of 4-cyanophenol and 3-nitrophenol. These methods were applied successfully for extraction and estimation of 4-cyanophenol and 3-nitrophenol in the municipal wastewater. The reported methods are reproducible, efficient, and practical for the estimation of these phenols in water .
Safety And Hazards
3-Cyanophenol may cause skin, eye, and respiratory tract irritation . It is harmful if swallowed and may cause central nervous system depression and cardiac disturbances . It is metabolized to cyanide in the body, which may cause headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death .
properties
IUPAC Name |
3-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBRHKBCLLVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236272 | |
Record name | m-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenol | |
CAS RN |
873-62-1 | |
Record name | 3-Cyanophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyanophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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